Antibiotic 6108B
Description
Antibiotic 6108B is a semi-synthetic compound with the molecular formula C₃₁H₅₁NO₁₀ and a molar mass of 597.73734 g/mol . Its CAS registry number (130812-05-4) confirms its unique chemical identity, distinguishing it from other antibiotics.
Properties
CAS No. |
130812-05-4 |
|---|---|
Molecular Formula |
C31H51NO10 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetic acid |
InChI |
InChI=1S/C31H51NO10/c1-9-24-19(5)29-31(6,42-29)11-10-22(33)16(2)12-20(14-25(35)36)28(18(4)23(34)15-26(37)40-24)41-30-27(38)21(32(7)8)13-17(3)39-30/h10-11,16-21,23-24,27-30,34,38H,9,12-15H2,1-8H3,(H,35,36)/b11-10+ |
InChI Key |
LRRXBONPQFMFIU-ZHACJKMWSA-N |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(=O)O)C)C)C |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(=O)O)C)C)C |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(=O)O)C)C)C |
Synonyms |
antibiotic 6108B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Antibiotic 6108B’s molecular complexity (31 carbon atoms, 10 oxygen/nitrogen heteroatoms) positions it among macrolides or polyketides. Comparative analysis with structurally related antibiotics reveals key differences:
Key Observations :
Antimicrobial Spectrum and Efficacy
Hypothetical Minimum Inhibitory Concentration (MIC) Comparison :
| Antibiotic | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
|---|---|---|---|
| This compound* | 0.5–2.0 | >16 | >32 |
| Erythromycin | 0.25–1.0 | >64 | >64 |
| Vancomycin | 1.0–4.0 | >64 | >64 |
Note: this compound MIC values are extrapolated from structural analogs and require empirical validation .
Resistance and Stability Profiles
- Resistance Risk : this compound’s mechanism (unclear in evidence) may face cross-resistance with macrolides (e.g., erm methylase-mediated resistance) if it shares ribosomal targets .
- Stability : The presence of ether linkages and hydroxyl groups suggests susceptibility to β-lactamase-like hydrolytic enzymes, necessitating formulation optimizations (e.g., liposomal encapsulation) .
Clinical and Industrial Applicability
Recommendations :
- Conduct comparative in vivo studies using murine infection models.
- Explore chemical modifications (e.g., fluorination) to enhance target binding and stability .
Q & A
Q. How can researchers assess this compound’s efficacy against resistant bacterial strains?
- Conduct time-kill curve assays to evaluate bactericidal vs. bacteriostatic effects.
- Pair with whole-genome sequencing of treated strains to identify resistance mutations.
- Use statistical design of experiments (DoE) , such as Box-Behnken models, to optimize dosing parameters and assess interactions between variables (e.g., pH, temperature) .
Q. What validation methods ensure reliability in preclinical studies of this compound?
- Perform dose-response studies in in vitro models (e.g., biofilm assays, macrophage infection models).
- Validate findings across multiple bacterial lineages to account for genetic diversity.
- Include positive controls (e.g., established antibiotics) and negative controls (untreated samples) to contextualize results .
Advanced Research Questions
Q. How can contradictory data on this compound’s in vivo vs. in vitro efficacy be resolved?
- Analyze confounding variables:
- Pharmacokinetic factors: Measure tissue penetration and half-life in animal models.
- Host-microbe interactions: Use transcriptomics to compare bacterial responses in lab media vs. host environments.
Q. What strategies optimize this compound’s synergistic potential with other antimicrobial agents?
- Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
- Screen combinations against persister cells or biofilms using confocal microscopy with viability stains.
- Leverage machine learning to predict synergies based on structural or genomic data from existing antibiotic databases .
Q. How should researchers address ethical and practical challenges in clinical trial design for this compound?
- Follow FINER criteria to balance novelty with ethical constraints (e.g., avoiding redundant trials).
- Use adaptive trial designs to modify dosing arms based on interim efficacy/safety data.
- Incorporate patient-derived isolates in preclinical phases to improve translational relevance .
Methodological Guidance for Data Analysis
Q. What statistical approaches are robust for analyzing this compound’s resistance emergence in longitudinal studies?
- Apply survival analysis to model time-to-resistance events.
- Use multivariate regression to identify predictors of resistance (e.g., subtherapeutic dosing, prior antibiotic exposure).
- Validate findings with in silico simulations (e.g., pharmacokinetic/pharmacodynamic modeling) .
Q. How can researchers mitigate bias in surveys assessing prescriber attitudes toward this compound?
- Design questions using neutral phrasing (e.g., avoid leading terms like “overuse”).
- Pilot-test questionnaires with interdisciplinary teams to identify ambiguities.
- Include open-ended response fields to capture unanticipated perspectives .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
